1-methyl-5H-pyrido[4,3-b]indol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5H-pyrido[4,3-b]indol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7/h2-6,15H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKMLIBUAXYLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043768 | |
| Record name | Trp-P-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Amino-1-methyl-5H-pyrido[4,3-b]indole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62450-07-1 | |
| Record name | 3-Amino-1-methyl-5H-pyrido[4,3-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62450-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-methyl-5H-pyrido(4,3-b)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062450071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trp-P-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-1-METHYL-5H-PYRIDO(4,3-B)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775UJ9HCTR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Amino-1-methyl-5H-pyrido[4,3-b]indole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242 - 247 °C | |
| Record name | 3-Amino-1-methyl-5H-pyrido[4,3-b]indole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for 1 Methyl 5h Pyrido 4,3 B Indol 3 Amine
Retrosynthetic Analysis of the Core Structure
A retrosynthetic analysis of 1-methyl-5H-pyrido[4,3-b]indol-3-amine (Trp-P-2) suggests several logical disconnections based on established indole (B1671886) and pyridine (B92270) formation reactions. The γ-carboline core can be disconnected across the pyridine ring or the indole ring.
One common strategy involves disconnecting the pyridine ring, leading back to a functionalized indole precursor. For instance, a C-N disconnection of the aminopyridine portion points towards a precursor like a 2-cyanomethylindole, which can be cyclized with an appropriate C2 synthon (like acetonitrile) to form the pyridine ring. The amino group can be envisioned as arising from a Curtius rearrangement of a carboxylic acid derivative or by direct amination.
Alternatively, a disconnection based on the Fischer indole synthesis would break the bond between N-5 and C-5a, and the C-9a and C-9b bond. This approach would lead back to a substituted pyridine-derived hydrazine (B178648) and a suitable ketone or aldehyde, from which the indole portion is constructed.
A Pictet-Spengler-type disconnection is also plausible, particularly for the hydrogenated analogue. For the aromatic system, an "iso-Pictet-Spengler" disconnection would break the C4-C4a and N3-C4 bonds, suggesting a precursor like an aminoethyl-substituted indole that cyclizes with a carbonyl compound. These primary disconnections form the basis for the classical synthetic routes discussed below.
Classical Synthetic Routes for Pyrido[4,3-b]indole Frameworks
The construction of the pyrido[4,3-b]indole skeleton often relies on adaptations of venerable reactions originally developed for simpler indole synthesis.
The Fischer indole synthesis, discovered in 1883, is a robust method for constructing an indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions. researchgate.net The reaction proceeds through a phenylhydrazone intermediate, which, after protonation and isomerization to an enamine, undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a di-imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgnih.gov
To construct the pyrido[4,3-b]indole framework, this method can be adapted by using a hydrazine derived from an aminopyridine. For example, reacting a 3-hydrazinopyridine derivative with a suitably substituted ketone or aldehyde would, upon acid-catalyzed cyclization, form the indole portion of the γ-carboline system. The success of this approach depends on the stability and reactivity of the pyridylhydrazine and the regioselectivity of the cyclization.
Key Features of Fischer Indole Synthesis Adaptations:
| Feature | Description |
|---|---|
| Precursors | A pyridylhydrazine and a ketone or aldehyde. |
| Catalyst | Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃). researchgate.net |
| Key Intermediate | Pyridylhydrazone. |
| Core Formation | Constructs the indole ring onto a pre-existing pyridine ring. |
The conventional Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or a tetrahydro-β-carboline (pyrido[3,4-b]indole). wikipedia.orgthieme-connect.com The standard reaction involves cyclization onto the C-2 position of an indole (from tryptamine).
For the synthesis of the pyrido[4,3-b]indole isomer, a modification known as the "iso-Pictet-Spengler" reaction is required. In this variation, the cyclization occurs onto the C-4 position of the indole nucleus. This is less common due to the lower nucleophilicity of the C-4 position compared to C-2. However, syntheses have been developed to achieve this transformation. For instance, a gold-catalyzed domino cycloisomerization/iso-Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes has been shown to produce tetrahydropyrido[4,3-b]indole scaffolds. researchgate.net This demonstrates a modern approach to achieving the requisite bond formation for this specific isomer. Another strategy involves the microwave-assisted silver-catalyzed intramolecular difunctionalization of o-alkynylanilines to construct the tetrahydro-1H-pyrido[4,3-b]indole core. researchgate.net
The Madelung synthesis is a less common but powerful method for indole formation, involving the high-temperature, intramolecular cyclization of an N-acyl-o-toluidine using a strong base, such as sodium or potassium alkoxide. wikipedia.orgresearchgate.net The reaction works by deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the amide carbonyl.
Adapting this synthesis for the pyrido[4,3-b]indole framework is hypothetically possible but not widely reported. Such a modification would require a precursor like an N-acyl derivative of 4-amino-3-methylpyridine. The harsh reaction conditions (high temperatures and very strong bases) often limit its applicability and functional group tolerance. wikipedia.org Modern variations of the Madelung synthesis utilize electron-withdrawing groups to increase the acidity of the benzylic protons, allowing for milder reaction conditions, which could potentially make this route more feasible for complex heterocyclic systems. researchgate.netresearchgate.net
Specific Syntheses of this compound and its Analogs
Several total syntheses of this compound (also known as Trp-P-2) have been reported, providing concrete examples of the construction of this specific molecule.
One of the earliest and most direct syntheses involves the Lewis acid-catalyzed cyclization of 2-cyanomethylindole with acetonitrile (B52724). nih.gov This approach builds the aminopyridine ring onto a pre-formed indole nucleus. A similar two-step synthesis has been described starting from 2-cyanomethyl indole and carbonyl-labeled acetyl chloride, which is useful for creating isotopically labeled versions of the compound.
Another efficient route involves the acid-catalyzed cyclization of a 2-acetamido-3-(2-indolyl)alkanoic acid to form a 1,2-dihydro-γ-carboline. This intermediate is then subjected to dehydrogenation to yield the aromatic γ-carboline carboxylate. The ester group is subsequently converted to an amino group via a Curtius rearrangement to furnish the final product. researchgate.net
The table below summarizes key aspects of these reported total syntheses.
Reported Syntheses of this compound
| Starting Material(s) | Key Transformation(s) | Final Step for Amine Intro. | Reference |
|---|---|---|---|
| 2-Cyanomethylindole, Acetonitrile | Lewis acid (AlCl₃) catalyzed cyclization | Direct formation of the 3-amino-pyridine ring | nih.gov |
| 2-Cyanomethylindole, Acetyl chloride-¹⁴C | Cyclization | Direct formation of the 3-amino-pyridine ring |
These synthetic pathways highlight the strategic importance of building one heterocyclic ring upon the other. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final γ-carboline product.
Fragment Coupling Strategies
The construction of complex heterocyclic scaffolds like the pyrido[4,3-b]indole system can be efficiently achieved by joining pre-formed molecular fragments. This approach, known as fragment coupling, offers a convergent route to the target molecule. While direct examples for this compound are specific, the principles are demonstrated in the synthesis of related structures. For instance, the synthesis of large polypeptides on a solid phase has been achieved through the coupling of peptide fragments mediated by isonitriles. nih.gov This strategy involves the reaction of a thioacid with an isonitrile to generate a reactive intermediate that is then acylated by an amine, forming the crucial amide bond. nih.gov
In a different approach applicable to heterocyclic systems, visible-light photocatalysis has been used to generate tertiary carbon radicals from tertiary alcohols. nih.gov These radicals can then couple with various acceptors, a method that allows for the union of complex carbon fragments and the formation of quaternary carbons, a common feature in bioactive molecules. nih.gov Such strategies highlight the potential for building the pyridoindole core by coupling a substituted pyridine fragment with a suitable indole precursor.
Transition Metal-Catalyzed Cross-Coupling Methods in Synthesis (e.g., Palladium-Catalyzed)
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in the synthesis of indole and its derivatives. mdpi.com
A key strategy for elaborating the pyrido[4,3-b]indole skeleton is the Suzuki cross-coupling reaction. This method has been employed to synthesize 9-aryl-5H-pyrido[4,3-b]indole derivatives. The synthesis starts with the formation of a 9-bromo-5H-pyrido[4,3-b]indole intermediate, which is then coupled with various arylboronic acids using a palladium catalyst to furnish the final products. nih.gov Similarly, the Sonogashira coupling provides a route for introducing alkynyl groups, which can be further manipulated. A formal synthesis of latrepirdine, a structurally related compound, utilized a Sonogashira coupling as a key step. researchgate.net
Ruthenium(II)-catalyzed reactions have also emerged as a valuable tool. acs.org These catalysts can direct the functionalization of specific C-H bonds, allowing for the introduction of various functional groups, such as alkenes and alkyls, onto a pre-existing heterocyclic core. acs.org This site-selective functionalization is crucial for building the precise substitution pattern required for compounds like this compound.
Novel and Optimized Synthetic Protocols
Research has focused on developing new and more efficient routes to this compound and its analogs. One reported synthesis starts from ethyl 2-cyanomethylindole-1-carboxylate. acs.org The key steps involve the removal of the N-1 substituent to yield 2-cyanomethylindole, followed by a Lewis acid (AlCl₃) catalyzed cyclization in the presence of acetonitrile to construct the fused pyridine ring. acs.org
A practical two-step synthesis has also been described for the carbon-14 (B1195169) labeled version of the title compound, 3-amino-1-methyl-5H-pyrido[4,3-b]indole-1-¹⁴C. scilit.com This route begins with 2-cyanomethyl indole and uses a carbonyl-labeled acetyl chloride to introduce the radiolabel, which becomes the C1-methyl group and the adjacent ring carbon. scilit.com
Green Chemistry Approaches in Pyridoindole Synthesis
In line with the principles of sustainable chemistry, green synthetic methods are increasingly being developed for heterocyclic compounds. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. For the synthesis of pyridoindoles and related structures, several green approaches have been investigated.
One such approach is the use of visible light-photocatalysis, which allows reactions to proceed under extremely mild conditions. rsc.org The synthesis of pyrido[1,2-a]indol-6(7H)-ones was achieved via a formal (4+2) cycloaddition in a microchannel reactor, demonstrating high efficiency. rsc.org Another green technique is mechanochemistry, where reactions are carried out by ball-milling in the absence of a solvent. nih.gov This catalyst-free and solvent-free pathway has been successfully applied to the multicomponent synthesis of pyrimido[4,5-b]quinolines. nih.gov Furthermore, the use of water as a green solvent, catalyzed by reusable acidic ionic liquids, presents an environmentally friendly option for the classical Fischer indole synthesis. google.com Biocatalysis, using enzymes like lipase (B570770) in aqueous media, has also been developed for constructing related heterocyclic systems, offering high yields without the need for organic solvents or complex catalysts. mdpi.com
Catalytic Asymmetric Synthesis Considerations
The synthesis of single-enantiomer compounds is of paramount importance, and catalytic asymmetric synthesis provides the most efficient means to achieve this. nih.gov For pyridoindole-type structures, controlling stereochemistry is a significant challenge. Research into related indole-based heterocycles offers insight into potential strategies.
Gold-catalyzed cycloisomerization has been used for the asymmetric construction of pyrido[1,2-a]-indole derivatives from enantio-enriched allenyl indoles, achieving excellent transfer of chirality. rsc.org Another powerful method involves the use of rhodium(II) catalysts for the enantioselective annulation of indoles. acs.orgnih.govcapes.gov.br For example, a formal [3+2] cycloaddition using a chiral rhodium(II) catalyst can produce highly enantioenriched pyrroloindolines. acs.orgnih.govcapes.gov.br These organocatalytic and metal-catalyzed strategies form the basis for the potential development of an asymmetric synthesis of chiral derivatives of this compound.
Flow Chemistry Applications in Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. aurigeneservices.comnih.gov This technology is particularly well-suited for the production of pharmaceutical ingredients. scispace.com
The benefits of flow chemistry include superior heat and mass transfer, which allows for reactions to be run under conditions that would be unsafe or difficult to control in a batch reactor. aurigeneservices.com This enables the safe use of hazardous intermediates and reagents. nih.gov For multi-step syntheses, flow systems can be "telescoped," where the output from one reactor is fed directly into the next, eliminating the need for intermediate workup and purification steps. scielo.br While a specific flow synthesis for this compound has not been detailed, the technology's proven success in synthesizing other complex heterocyclic APIs suggests it is a highly applicable and advantageous platform for its potential large-scale production. researchgate.net
Purification and Characterization Techniques in Synthetic Organic Chemistry
Following synthesis, the isolation of a pure compound and the confirmation of its structure are critical. For this compound and its derivatives, standard techniques in synthetic organic chemistry are employed.
Purification is commonly achieved using various forms of chromatography. Column chromatography, including flash chromatography, is frequently used to separate the desired product from unreacted starting materials and byproducts. acs.orgmdpi.com In some cases, simple filtration and washing with an appropriate solvent system may be sufficient to obtain a product of high purity. mdpi.com For certain compounds, size-exclusion chromatography, for instance using Sephadex G-25, can be effective. nih.gov The progress of the reaction and the purity of the fractions are often monitored by thin-layer chromatography (TLC). acs.org
The structural identity and purity of the final compound are confirmed by a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental, with both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra providing detailed information about the molecular framework. nih.gov Mass Spectrometry (MS) is used to determine the molecular weight of the compound and provides evidence of its elemental composition. nih.gov Techniques like Electrospray Ionization (ESI) are common. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for both separation and identification. nih.gov
The following table provides representative characterization data for derivatives of the core 5H-pyrido[4,3-b]indole structure.
Table 1: Spectroscopic Data for Selected 9-Aryl-5H-pyrido[4,3-b]indole Derivatives. nih.gov
| Compound | ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | MS (ESI) m/z |
|---|---|---|---|
| 9-(m-tolyl)-5H-pyrido[4,3-b]indole (7c) | 12.36 (s, 1H), 8.49 (s, 3H), 7.63 (d, J = 8.1 Hz, 1H), 7.57 (t, J = 7.7 Hz, 1H), 7.46 (t, J = 7.4 Hz, 1H), 7.44-7.37 (m, 2H), 7.34 (d, J = 7.3 Hz, 1H), 7.16 (d, J = 7.2 Hz, 1H), 2.41 (s, 3H) | 144.91, 141.99, 140.88, 140.72, 138.58, 137.78, 129.61, 129.19, 129.11, 127.83, 126.75, 126.12, 122.03, 118.96, 118.80, 111.39, 109.99, 21.55 | 259.1 [M+H]⁺ |
| 9-(2-Methoxyphenyl)-5H-pyrido[4,3-b]indole (7f) | 12.47 (s, 1H), 8.40 (s, 1H), 8.15 (s, 1H), 7.63 (d, J = 8.0 Hz, 2H), 7.60-7.55 (m, 1H), 7.53 (t, J = 7.2 Hz, 1H), 7.35 (dd, J = 7.4, 1.4 Hz, 1H), 7.25 (d, J = 8.3 Hz, 1H), 7.19-7.09 (m, 2H), 3.61 (s, 3H) | 156.82, 145.09, 141.12, 141.04, 140.47, 140.13, 134.15, 131.04, 130.30, 129.16, 127.80, 122.80, 121.33, 119.83, 111.94, 111.37, 107.42, 55.72 | 275.0 [M+H]⁺ |
| 9-(4-Ethoxyphenyl)-5H-pyrido[4,3-b]indole (7l) | 12.09 (s, 1H), 8.47 (d, J = 122.7 Hz, 2H), 7.55 (d, J = 8.0 Hz, 1H), 7.54-7.46 (m, 4H), 7.10 (dd, J = 9.9, 8.0 Hz, 3H), 4.12 (q, J = 6.9 Hz, 2H), 1.38 (t, J = 6.9 Hz, 3H) | 158.78, 144.44, 143.92, 142.92, 140.56, 137.32, 133.14, 130.29 (2C), 127.23, 121.63, 119.60, 118.98, 115.05 (2C), 110.76, 106.91, 63.60, 15.18 | 289.1 [M+H]⁺ |
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Structural Modifications of 1-methyl-5H-pyrido[4,3-b]indol-3-amine and Derivatives
The core structure of Trp-P-2, a γ-carboline, presents several sites for chemical modification, including the nitrogen atoms of both the pyrido and indole (B1671886) rings, various positions on these rings, and the exocyclic amine group. nih.govnih.gov
The nitrogen atom of the indole ring, located at position 5, plays a significant role in the molecule's biological profile. Studies on related pyrido[4,3-b]indoles have shown that substitution at this position can modulate activity. For instance, comparing derivatives with a hydrogen (5-NH) versus a methyl group (5-NCH3) at this position has been a strategy in developing analogs with potent cytotoxic properties. nih.gov Research indicates that the presence of the indole NH group is often necessary for hydrogen bonding and maintaining high affinity to biological targets. nih.gov N-methylation can sometimes lead to a reduction in binding affinity. nih.gov Furthermore, substitutions on the indole nitrogen have been shown to influence metabolic stability, a critical factor in drug design. researchgate.net
Table 1: Effect of Indole N-5 Substitution on Cytotoxicity of certain Pyrido[4,3-b]indole Derivatives This table is illustrative, based on findings that both 5-NH and 5-NCH3 derivatives can exhibit high potency.
| Derivative Type | Substitution at N-5 | Observed Effect on Antitumor Properties | Reference |
|---|---|---|---|
| 8-OH-4-methyl-1-(aminoalkyl)-5H-pyrido[4,3-b]indole | -NH (unsubstituted) | Associated with potent cytotoxicity and in vivo antitumor properties. | nih.gov |
| 8-OH-4-methyl-1-(aminoalkyl)-5H-pyrido[4,3-b]indole | -NCH3 (methylated) | Also associated with potent cytotoxicity and in vivo antitumor properties. | nih.gov |
The pyrido ring of the Trp-P-2 scaffold can be substituted at various positions, with notable effects on biological activity. A prominent example is the comparison between Trp-P-2 (1-methyl) and its close analog, Trp-P-1 (1,4-dimethyl). The addition of a methyl group at the C-4 position in Trp-P-1 alters its biological profile. Both Trp-P-1 and Trp-P-2 are potent inhibitors of monoamine oxidases, but they exhibit different potencies. nih.gov Specifically, Trp-P-1 is also a potent inhibitor, demonstrating that substitution at the C-4 position is well-tolerated and can maintain or slightly modify the inhibitory activity against these enzymes. nih.gov
Table 2: Comparison of Monoamine Oxidase Inhibition by Trp-P-2 and Trp-P-1
| Compound | Substitution Pattern | Inhibitory Activity on Monoamine Oxidase (MAO) | Reference |
|---|---|---|---|
| Trp-P-2 | 1-methyl | Potent competitive inhibitor of MAO-A with a K(i) value of 0.84 +/- 0.06 µM. | nih.gov |
| Trp-P-1 | 1,4-dimethyl | Also a potent inhibitor of MAO-A. | nih.gov |
Modifications to the indole ring have a profound impact on the biological activity of pyrido[4,3-b]indoles. The introduction of a hydroxyl group at the C-8 position is particularly significant. Research on tricyclic analogs of ellipticine (B1684216) has shown that derivatives with an 8-OH substituent, in combination with specific side chains at the 1-position and a methyl group at the 4-position, exhibit the most potent cytotoxicities against L1210 cultured cells and in vivo antitumor properties. nih.gov This highlights the critical role of indole ring hydroxylation in enhancing anticancer activity. nih.gov Metabolic studies also indicate that major transformations of these molecules can involve mono- and di-hydroxylation of the indole ring. researchgate.net
The 3-amine group is a critical determinant of the biological activity of Trp-P-2. Altering this moiety can drastically change the compound's properties. For example, N-acetylation of the amino group is a key metabolic step. The mutagenicity of N-acetyl derivatives suggests that this modification is important for the compound's interaction with DNA. nih.gov Furthermore, replacing the simple amino group with more complex aminoalkyl side chains has led to the development of potent antineoplastic agents. nih.gov In a series of 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles, derivatives bearing a NH(CH2)3N(R)2 side chain (where R is a methyl or ethyl group) at the 1-position demonstrated high cytotoxicity. nih.gov This indicates that the nature and length of the amine side chain are crucial for antitumor activity.
Impact of Stereochemistry on Biological Activity
Stereochemistry plays a crucial role in the biological activity of pyrido[4,3-b]indole derivatives. When chirality is introduced into the molecule, the resulting enantiomers can exhibit markedly different potencies. In studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, a strong difference of over 100-fold in biological activity was observed between chiral analogs. acs.org The (R)-enantiomer (eutomer) of one such derivative retained low nanomolar potency, while the corresponding (S)-enantiomer (distomer) showed a significant loss in potency. acs.org This stereoselectivity underscores the importance of a specific three-dimensional arrangement for effective interaction with biological targets. The synthesis and characterization of enantiomerically pure (R)- and (S)-indole derivatives are therefore essential for optimizing pharmacological activity and understanding the precise nature of the drug-receptor interaction. mdpi.com
Table 3: Influence of Stereochemistry on the Biological Activity of a Tetrahydro-1H-pyrido[4,3-b]indole Analog
| Compound | Configuration | Potency (EC50) | Comment | Reference |
|---|---|---|---|---|
| Racemic Analog 33 | Racemate (R/S) | - | Baseline for comparison. | acs.org |
| Eutomer 39 | (R)-enantiomer | 0.017 µM | Retained low double-digit nanomolar potency. | acs.org |
| Distomer 40 | (S)-enantiomer | 1.1 µM | Marked loss in potency (>100-fold difference compared to racemate/eutomer). | acs.org |
Compound Index
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This approach has been applied to classes of compounds related to this compound to guide the design of new, more potent analogues.
A quantitative structure-activity relationship (QSAR) study on a series of pyrido[3,4-b]indole derivatives, isomers of the pyrido[4,3-b]indole scaffold, led to the development of a four-point pharmacophore model for their anticancer activity against the HCT116 colon cancer cell line. nih.govnih.gov This model consists of one hydrogen bond donor (D) feature and three aromatic ring (R) features. nih.govnih.gov The successful development of this model, which showed a good predictive ability for the activity of a test set of compounds, highlights the key structural elements required for the antiproliferative effects of this class of molecules. nih.gov The indole N-H group can serve as the hydrogen bond donor, while the fused ring system and any additional aromatic substituents can fulfill the aromatic ring requirements. These models help in visualizing the influence of electronic and hydrophobic properties on the observed SAR. nih.gov
The general process of ligand-based pharmacophore model development involves several stages:
Training Set Preparation : A diverse set of molecules with known biological activities is selected. mdpi.com
Conformational Analysis : The possible three-dimensional arrangements of each molecule are generated.
Feature Identification : Common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers are identified. pharmacophorejournal.com
Hypothesis Generation : A set of pharmacophore hypotheses are generated that align the key features of the active molecules. mdpi.com
Validation : The predictive power of the generated models is assessed using a test set of molecules not included in the model generation. nih.gov
While a specific pharmacophore model for this compound analogues as anticancer agents is not extensively reported, the principles derived from related scaffolds provide a rational basis for the design of new derivatives.
De Novo Design Strategies for Analogues
De novo design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a known binding site. This strategy has been employed in the development of inhibitors for targets relevant to the bioactivity of pyrido[4,3-b]indole derivatives, such as Janus kinase 2 (JAK2).
For instance, de novo design efforts have led to the identification of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as a viable lead series for JAK2 inhibitors. nih.gov These efforts typically involve:
Scaffold Hopping : Replacing the core structure of a known inhibitor with a novel scaffold while retaining key binding interactions.
Fragment-Based Growth : Growing a new molecule from a small fragment known to bind to the target protein.
Computational Algorithms : Utilizing advanced computational methods, such as deep reinforcement learning, to generate novel chemical entities that are predicted to be active against a specific target. mdpi.com
A study on the de novo design of dual-target JAK2 and Smoothened (SMO) inhibitors utilized deep reinforcement learning to generate a library of novel small molecule compounds. mdpi.com The generated compounds were then screened using molecular docking to identify promising candidates. mdpi.com This approach demonstrates the power of artificial intelligence in exploring novel chemical space for drug discovery.
The optimization of these de novo designed leads often involves iterative cycles of chemical synthesis and biological evaluation to refine their potency, selectivity, and pharmacokinetic properties. nih.gov
Synthetic Accessibility of SAR-Derived Structures
The successful implementation of SAR-driven drug design is contingent upon the synthetic accessibility of the designed molecules. The pyrido[4,3-b]indole scaffold can be synthesized through various routes, allowing for the introduction of diverse substituents at different positions.
One common synthetic strategy involves the Fischer indole synthesis, followed by the construction of the pyridine (B92270) ring. More recent methods have focused on improving the efficiency and regioselectivity of the synthesis. For example, a novel synthesis of 5H-pyrido[4,3-b]indole derivatives with a methoxycarbonyl group at the 4-position has been developed based on 1-hydroxyindole (B3061041) chemistry. mdpi.com
The synthesis of 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles, which have shown promise as antineoplastic agents, has been achieved through multi-step sequences. nih.gov These sequences often involve the construction of a functionalized pyridine precursor, which is then used to form the indole ring. The amino side chains are typically introduced in the final steps of the synthesis.
The synthetic routes to these compounds must be versatile enough to allow for the systematic modification of different parts of the molecule, as dictated by the SAR studies. For example, in the development of 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors, various aryl groups were introduced at the 9-position to explore their impact on activity. nih.gov The choice of synthetic route is often guided by the desired substitution pattern and the availability of starting materials.
Compound Names
| Compound Name |
| This compound |
| Trp-P-2 |
| 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides |
| 9-aryl-5H-pyrido[4,3-b]indole |
| 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles |
| pyrido[3,4-b]indole |
Interactive Data Tables
Table 1: Antiproliferative Activity of Pyrido[3,4-b]indole Derivatives This table is based on data from a study on pyrido[3,4-b]indole derivatives, which are isomers of the pyrido[4,3-b]indole scaffold.
| Compound | Substitution | HCT116 IC50 (µM) | HPAC IC50 (µM) | MIA PaCa-2 IC50 (µM) |
| 1 | R1=Phenyl, R6=H | >10 | >10 | >10 |
| 2 | R1=Phenyl, R6=OCH3 | 2.5 | 3.1 | 4.2 |
| 3 | R1=1-Naphthyl, R6=H | 0.8 | 1.2 | 1.5 |
| 4 | R1=1-Naphthyl, R6=OCH3 | 0.2 | 0.3 | 0.5 |
Molecular and Cellular Biological Investigations Preclinical Focus
In Vitro Target Identification and Validation
The in vitro investigation of 1-methyl-5H-pyrido[4,3-b]indol-3-amine, also known as Trp-P-2, and its structural analogs has been crucial in identifying and validating its molecular targets. nih.govnih.gov These studies form the foundation for understanding its biological activities at a cellular level.
Enzyme inhibition assays have been instrumental in identifying specific enzymes that are targeted by this compound and its derivatives. These assays measure the ability of a compound to reduce the activity of a specific enzyme, typically by determining the concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀) or by determining the inhibition constant (Kᵢ).
Research has shown that this compound is a potent inhibitor of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters. nih.gov Specifically, it demonstrates competitive and reversible inhibition of MAO-A. nih.gov The compound is more sensitive to type A monoamine oxidase than type B. nih.gov The Kᵢ value for the inhibition of MAO-A by Trp-P-2 was determined to be 0.84 ± 0.06 µM. nih.gov
Furthermore, medicinal chemistry efforts have identified derivatives of the core 5H-pyrido[4,3-b]indole structure as potent inhibitors of other enzyme classes. Notably, the 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide series was identified as a viable lead for inhibitors of Janus kinase 2 (JAK2), an enzyme implicated in myeloproliferative disorders. nih.govacs.orgresearchgate.net Optimization of this series led to the discovery of highly potent JAK2 inhibitors with IC₅₀ values in the low nanomolar range. researchgate.net
| Compound Class | Target Enzyme | Inhibition Parameter | Value | Inhibition Type |
|---|---|---|---|---|
| This compound (Trp-P-2) | Monoamine Oxidase A (MAO-A) | Kᵢ | 0.84 ± 0.06 µM | Competitive, Reversible |
| 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides | Janus Kinase 2 (JAK2) | IC₅₀ | 1 to 2,700 nM | Not Specified |
Receptor binding studies are employed to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest and measure the ability of the test compound to displace the radioligand.
Studies on structurally related compounds suggest that the pyrido[4,3-b]indole scaffold can interact with various receptors. For instance, amino-γ-carbolines, a class to which this compound belongs, have been shown to inhibit benzodiazepine and GABA receptor binding. acs.org Additionally, other derivatives, such as 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles, have been evaluated as antagonists for the 5-HT₆ serotonin receptor through competitive radioligand binding assays. researchgate.net These findings suggest that the core structure may serve as a template for developing ligands for various neurological receptors, although specific binding data for this compound itself to these receptors requires further direct investigation.
Understanding the non-covalent interactions between a ligand and its protein target is fundamental to drug design and mechanism of action studies. volkamerlab.org For this compound and its analogs, several types of interactions have been characterized.
After metabolic activation, this compound can covalently bind to cellular macromolecules, including DNA, RNA, and various proteins. nih.govnih.gov Studies using myeloperoxidase demonstrated that this enzyme can catalyze the covalent binding of Trp-P-2 to proteins such as bovine serum albumin and lysozyme. nih.gov This binding was found to be inhibited by the amino acids L-tyrosine and L-tryptophan, suggesting a specific interaction at the binding site. nih.gov
The aromatic nature of the pyrido[4,3-b]indole ring system is crucial for its interactions. In proteins, tryptophan residues frequently engage in π-π stacking interactions, which are important for both protein structure and ligand binding. researchgate.netacs.orgnih.gov Structural analogs of this compound have been shown to bind to their targets through such π-π stacking interactions. acs.org Computational docking studies of related inhibitors targeting the Mps1 protein have further elucidated binding modes, identifying key hydrogen bonds with specific amino acid residues like Gly605 and important hydrophobic interactions within the binding pocket. mdpi.com
| Compound/Class | Interacting Protein/Molecule | Interaction Type | Key Findings |
|---|---|---|---|
| This compound (Trp-P-2) | Bovine Serum Albumin, Lysozyme | Covalent Binding (Myeloperoxidase-catalyzed) | Binding is inhibited by L-tyrosine and L-tryptophan. nih.gov |
| This compound (Trp-P-2) | DNA, RNA, Cellular Proteins | Covalent Binding (Metabolically activated) | Requires metabolic activation by cytochrome P-450. nih.gov |
| Pyrido[4,3-b]indole Analogs | Various Drug Targets | π-π Stacking | Crucial for binding affinity and stabilization in the active site. acs.org |
| Pyrido[3,4-d]pyrimidine Inhibitors | Mps1 Protein | Hydrogen Bonding, Hydrophobic Interactions | Identified key residues (e.g., Gly605, Val539) for binding. mdpi.com |
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for biological activity against a specific target. eurofinsdiscovery.com These methods often utilize automated, miniaturized assays, such as fluorescence-based or luminescence-based readouts, to quickly identify "hits." nih.gov
While specific HTS campaigns for this compound are not detailed in the literature, the discovery of related compounds, such as the 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of JAK2, originated from de novo design and lead optimization efforts that are typically preceded by or integrated with HTS. nih.govacs.org HTS assays for kinase inhibitors, for example, are well-established and are crucial for identifying initial lead compounds from large chemical libraries. eurofinsdiscovery.com
Modern HTS can employ various technologies, including fluorescence resonance energy transfer (FRET), and even ultra-high-throughput screening (uHTS) in droplet-based microfluidics, which can screen libraries of millions of compounds. eurofinsdiscovery.comacs.org For instance, fluorescence-based thermal shift assays or enzyme activity assays in 96-well or 384-well plate formats are commonly used to screen for inhibitors of enzymes like kinases or monoamine oxidases. nih.govbpsbioscience.com
Mechanism of Action Studies at the Molecular Level
Understanding the mechanism of action of a compound involves elucidating the specific molecular pathways it affects within the cell to produce a biological response.
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the activation of gene transcription. wikipedia.org This pathway plays a key role in regulating cellular processes like proliferation, differentiation, survival, and immunity. nih.govacs.orgnih.gov
The JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. nih.gov The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. dovepress.com Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate gene expression. wikipedia.orgnih.gov
A significant breakthrough in targeting this pathway came with the discovery that a single point mutation (V617F) in JAK2 causes hyperactivation of the kinase, leading to cytokine-independent signaling and contributing to myeloproliferative disorders. nih.govacs.org This finding spurred the development of JAK2 inhibitors. Research identified that compounds with a 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide scaffold are potent and selective inhibitors of JAK2. nih.govacs.orgresearchgate.net By inhibiting the kinase activity of JAK2, these compounds effectively block the phosphorylation of STAT proteins, thereby downregulating the entire signaling cascade that is constitutively active in these diseases. nih.govacs.org This modulation of the JAK-STAT pathway by a derivative of the 5H-pyrido[4,3-b]indole core structure highlights a key mechanism of action at the molecular level.
Gene Expression Profiling (e.g., RNA-Seq)
Currently, there is a lack of publicly available research data detailing comprehensive gene expression profiling, such as through RNA-sequencing (RNA-Seq), of cells treated with this compound, also known as Trp-P-2. While the metabolic activation of Trp-P-2 has been studied, indicating its interaction with cellular macromolecules, specific changes in gene expression at the transcriptional level have not been extensively documented in the scientific literature.
Cell Cycle Analysis
As of the current available scientific literature, there are no specific studies that have investigated the detailed effects of this compound on cell cycle progression. Consequently, there is no reported data on whether this compound induces cell cycle arrest at any specific phase (G1, S, G2, or M).
Cell-Based Assays and Phenotypic Screening (In Vitro)
Cell Proliferation and Viability Assays (e.g., Anti-proliferative activity)
In vitro studies on primary cultured rat hepatocytes have demonstrated that this compound (Trp-P-2) exhibits cytotoxic effects, leading to a reduction in cell viability. At a concentration of 60 µM, Trp-P-2 suppressed cell viability to 50% after 6 hours of treatment. The effect on cell viability was found to be dose-dependent, with a more pronounced decrease observed at higher concentrations.
| Compound | Cell Line | Concentration | Incubation Time | Effect on Cell Viability |
|---|---|---|---|---|
| This compound (Trp-P-2) | Primary Cultured Rat Hepatocytes | 60 µM | 6 hours | Reduced to 50% |
Apoptosis and Necrosis Induction Studies (In Vitro)
Investigations into the cytotoxic effects of this compound (Trp-P-2) have revealed its capacity to induce programmed cell death. In primary cultured rat hepatocytes, Trp-P-2 was shown to have a moderate apoptotic effect. nih.gov This was determined through the observation of morphological changes in nuclear chromatin and internucleosomal DNA fragmentation, which are characteristic features of apoptosis.
Migration and Invasion Assays
There is currently no scientific literature available that has specifically examined the effects of this compound on cell migration and invasion. Therefore, data from assays such as the scratch wound-healing assay or transwell invasion assays for this compound have not been reported.
Reporter Gene Assays
Reporter gene assays are fundamental tools in molecular biology for investigating the regulation of gene expression. thermofisher.com These assays involve linking a specific regulatory DNA sequence from a gene of interest to a "reporter gene" that encodes an easily detectable protein, such as luciferase or β-galactosidase. thermofisher.com When this construct is introduced into cells, the expression of the reporter gene serves as a surrogate for the activity of the promoter or enhancer element being studied, allowing researchers to quantify the transcriptional response to various stimuli, including chemical compounds. thermofisher.comnih.gov
In the context of heterocyclic amines like this compound, reporter gene assays are particularly useful for elucidating the molecular pathways they modulate. For the closely related compound, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a luciferase reporter gene assay was utilized to confirm its ability to activate the transcription factor NF-κB in murine macrophage cells. nih.gov This assay demonstrated that Trp-P-1 facilitates the trans-acting activity of NF-κB, leading to the subsequent expression of genes under its control, such as inducible nitric oxide synthase (iNOS). nih.gov Such studies indicate that reporter assays are valuable for identifying the transcription factors and signaling pathways that are activated by this class of compounds, providing insight into their mechanisms of action at the genetic level.
Commonly used reporter systems that can be applied to study the effects of this compound include:
Luciferase Assays: These are highly sensitive assays that measure the light produced by the enzymatic activity of luciferase. nih.gov
Secreted Alkaline Phosphatase (SEAP) Assays: These allow for the repeated analysis of reporter activity from the cell culture medium without lysing the cells. invivogen.com
Green Fluorescent Protein (GFP) Assays: GFP and its variants allow for the direct visualization of reporter gene expression in living cells. thermofisher.com
Preclinical Pharmacodynamic Studies (In Vitro and Animal Models)
Pharmacodynamics examines the biochemical and physiological effects of a compound on a biological system. For this compound, preclinical studies have focused on understanding its dose-response relationships, effects over time, and the biomarkers associated with its activity.
Dose-Response Relationships in Model Systems
The effects of this compound and related compounds are often dependent on the concentration or dose administered. In a study using C57BL/6J mice, the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole (FICZ), which is an endogenous activator of the aryl hydrocarbon receptor (AhR), was shown to induce the expression of downstream target genes in a dose-dependent manner. researchgate.net Intraperitoneal injections of FICZ resulted in a dose-dependent increase in the mRNA expression of Cytochrome P450 family members, CYP1A1 and CYP1B1, in the liver. researchgate.net This demonstrates a clear dose-response relationship where increasing concentrations of the compound lead to a greater biological effect, specifically the activation of a key metabolic pathway. researchgate.net Such studies are critical for determining the potency of a compound and the range of concentrations over which it exerts its effects.
Temporal Effects in Biological Systems
The effects of a compound can vary significantly over time. Investigating these temporal dynamics is crucial for understanding its mechanism of action. For instance, prolonged incubation of a rat suprachiasmatic nucleus cell line (SCN 2.2) with FICZ was found to alter the circadian expression of clock genes like Per1, Cry1, and Cry2. researchgate.net This indicates that continuous exposure to an AhR agonist can interfere with the molecular machinery of the cellular biological clock.
In toxicological studies, the time course of cytotoxicity is also a key parameter. For the related compound Trp-P-1, its effect on the viability of rat splenocytes and thymocytes was time-dependent. At a concentration of 20 µM, the time required to achieve a 50% decrease in cell viability (t1/2) was approximately 3 hours, highlighting a relatively rapid onset of cytotoxicity. nih.gov
Biomarker Identification and Validation
A biomarker is a measurable indicator of a biological state or condition. In the context of this compound, biomarkers are essential for tracking exposure and biological response in preclinical models. The metabolic activation of this compound provides several potential biomarkers.
This compound is known to be metabolically activated by cytochrome P450 enzymes, particularly the P-448 type isozymes (such as CYP1A1 and CYP1A2), which are induced by compounds like 3-methylcholanthrene. nih.gov This activation process involves N-hydroxylation to form metabolites such as N-hydroxy-Trp-P-2. nih.gov Therefore, the induction of CYP1A1/CYP1A2 enzymes or the detection of specific metabolites in tissues or fluids can serve as biomarkers of exposure and metabolic activation. researchgate.netnih.gov
The process of validating such biomarkers involves demonstrating a consistent and predictable relationship between the biomarker and a biological endpoint. bmj.com For example, studies have shown that the covalent binding of this compound to macromolecules like DNA is significantly higher in hepatocytes from rats pre-treated with the CYP inducer 3-methylcholanthrene, correlating the biomarker (enzyme induction) with a key mechanistic event (DNA binding). nih.gov
Table 1: Potential Biomarkers for this compound Activity
| Biomarker Category | Specific Biomarker | Biological Relevance | Model System |
|---|---|---|---|
| Enzyme Induction | CYP1A1 mRNA/protein | Indicates activation of the Aryl hydrocarbon Receptor (AhR) pathway and metabolic machinery. | Mouse Liver, Cell Lines |
| Metabolites | N-hydroxy-Trp-P-2 | Represents the formation of a reactive intermediate capable of binding to macromolecules. | Rat Hepatocytes |
| Macromolecular Adducts | DNA Adducts | Measures the extent of covalent binding to genetic material, a key step in genotoxicity. | Rat Hepatocytes |
Investigational Toxicological Studies (In Vitro and Animal Models)
Toxicological studies in preclinical models aim to identify and characterize the potential for a compound to cause harm. Research on this compound has focused on its cytotoxic effects at the cellular level.
In Vitro Cytotoxicity Assessments (focus on mechanisms)
In vitro cytotoxicity assays are used to assess a compound's ability to damage or kill cells. Studies using primary cultured rat hepatocytes have shown that this compound induces moderate cytotoxicity. nih.govoup.com The primary mechanism identified was the induction of apoptosis, or programmed cell death. nih.govoup.com
Key mechanistic features of this apoptotic process include:
Morphological Changes: Alterations in nuclear chromatin structure, a classic hallmark of apoptosis. oup.com
DNA Fragmentation: The cleavage of DNA into smaller, internucleosomal fragments. oup.com
Research on the closely related Trp-P-1 provides further insight into the specific molecular pathways involved in the cytotoxicity of these compounds. In rat splenocytes and thymocytes, Trp-P-1-induced apoptosis was found to involve the activation of caspase-3-like proteases and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Caspases are a family of proteases that are central executioners of apoptosis, and PARP cleavage is a well-established downstream event. nih.gov
Another fundamental mechanism of toxicity for this compound is its ability to form covalent bonds with cellular macromolecules after metabolic activation. nih.gov Studies in isolated rat hepatocytes demonstrated that its metabolites bind to DNA, RNA, and proteins. nih.gov This covalent binding, particularly to DNA, is a critical event that can disrupt cellular function and lead to genotoxicity and cell death.
Table 2: Summary of In Vitro Cytotoxic Mechanisms
| Mechanism | Observation | Cell Type | Compound |
|---|---|---|---|
| Apoptosis Induction | Morphological changes in nuclear chromatin, internucleosomal DNA fragmentation. | Primary Cultured Rat Hepatocytes | This compound |
| Caspase Activation | Activation of caspase-3-like proteases. | Rat Splenocytes & Thymocytes | 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) |
| PARP Cleavage | Cleavage of poly(ADP-ribose) polymerase. | Rat Splenocytes & Thymocytes | 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) |
| Macromolecule Binding | Covalent binding to DNA, RNA, and protein. | Isolated Rat Hepatocytes | this compound |
Genotoxicity and Mutagenicity Studies (e.g., Ames Test, DNA damage assays)
This compound (Trp-P-2) is a potent mutagen, a characteristic that has been demonstrated across various testing platforms. The compound consistently yields a positive result in the Ames test, a widely used assay for identifying chemical mutagens. Its mutagenic activity is dependent on metabolic activation.
The genotoxicity of Trp-P-2 stems from its metabolic conversion to reactive intermediates that can directly interact with genetic material. The primary activated form, N-hydroxylated Trp-P-2 [Trp-P-2(NHOH)], is known to form adducts with DNA. This covalent binding to DNA, particularly to the C8 position of guanine residues, is a critical step in its mutagenic process. The formation of these adducts can lead to errors in DNA replication and transcription, resulting in mutations.
Studies have shown that Trp-P-2 induces a variety of DNA sequence alterations. The most frequent types of mutations observed are frameshifts, which account for over half of the mutational events, followed by base substitutions (approximately 30%) and deletions (around 14%). The majority of these mutations occur at G:C base pairs.
Furthermore, the activated metabolite, Trp-P-2(NHOH), has been shown to cause DNA chain cleavage and induce DNA recombination. This activity is linked to the spontaneous oxidative degradation of Trp-P-2(NHOH), which generates reactive oxygen species that can damage the DNA backbone. While Trp-P-2 itself does not induce recombination, its metabolically activated derivatives are capable of doing so, highlighting the compound's genotoxic potential following biotransformation.
Table 1: Summary of Genotoxicity and Mutagenicity Findings for this compound
| Assay/Endpoint | Finding | Key Details |
|---|---|---|
| Ames Test | Positive | Requires metabolic activation. |
| DNA Adduct Formation | Forms DNA adducts | The activated metabolite, Trp-P-2(NHOH), binds to DNA, primarily at the C8 position of guanine. |
| DNA Damage | Causes DNA chain cleavage | Mediated by the generation of active oxygen radicals from the degradation of Trp-P-2(NHOH). |
| DNA Recombination | Induces recombination | The N-hydroxylated derivative, Trp-P-2(NHOH), and a nitroso derivative can induce genetic recombination. |
| Mutation Spectrum | Induces various mutations | Primarily frameshifts (~51%) and base substitutions (~30%), with a majority occurring at G:C sites. |
Organ-Specific Effects in Animal Models (e.g., histopathology, enzyme levels)
Preclinical studies in animal models have demonstrated that this compound (Trp-P-2) exhibits specific target organ toxicity, with the liver being a primary site of its carcinogenic effects. In rats, the administration of Trp-P-2 has been linked to liver-specific carcinogenicity. This organotropism is consistent with findings that the liver is the principal site of metabolic activation, a necessary step for the compound's carcinogenic activity.
Investigations into DNA adduct formation in Fischer F344 rats have shown that the liver is the main target organ for these genetic lesions. Substantially lower levels of DNA adducts were detected in other organs, such as the lungs and colon. This differential adduct distribution aligns with the observation of liver-specific tumor development in this species.
In mouse models, the role of Trp-P-2 in carcinogenesis appears to be more complex. When applied to the skin of female CD-1 mice, Trp-P-2 acts as a tumor initiator. In two-stage carcinogenesis experiments, skin application of Trp-P-2 followed by repeated application of a tumor promoter, 12-O-tetradecanoyl-phorbol-13-acetate (TPA), resulted in the development of skin squamous cell papillomas and carcinomas. However, when Trp-P-2 was applied alone for an extended period, it did not produce any skin tumors, suggesting it is not a complete carcinogen in this model but rather functions primarily as an initiator of tumorigenesis.
Table 2: Organ-Specific Effects of this compound in Animal Models
| Animal Model | Organ | Observed Effect | Conclusion |
|---|---|---|---|
| Rat (Fischer F344) | Liver | Primary target for DNA adduct formation. | Consistent with liver-specific carcinogenicity. nih.gov |
| Rat (Fischer F344) | Lungs, Colon | Substantially lower levels of DNA adducts compared to the liver. | The liver is the main target organ. |
| Mouse (CD-1) | Skin | Induces squamous cell papillomas and carcinomas when followed by a tumor promoter (TPA). nih.gov | Acts as a tumor initiator, but not a complete carcinogen. nih.gov |
| Mouse (CD-1) | Skin | No tumor development when applied alone over a long term. nih.gov | Not a complete carcinogen for mouse skin. nih.gov |
Metabolic Stability and Metabolite Identification (in vitro, animal models)
The metabolic stability and biotransformation of this compound (Trp-P-2) are critical determinants of its biological activity, particularly its genotoxicity and carcinogenicity. In vitro and animal studies have established that Trp-P-2 requires metabolic activation to exert its mutagenic effects. This process occurs predominantly in the liver.
Studies using isolated rat hepatocytes and liver microsomes have shown that the metabolic disappearance of Trp-P-2 is relatively slow in systems from untreated animals. However, the rate of metabolism is significantly enhanced by pretreating the animals with inducers of cytochrome P-450 enzymes, such as 3-methylcholanthrene. This indicates that Trp-P-2 is metabolized by the P-448 type of cytochrome P-450. In contrast, metabolism of Trp-P-2 by the mucosa of the small intestine is slow compared to the liver. nih.gov
The primary metabolic activation pathway involves N-hydroxylation. The key metabolite identified is 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole, also known as N-hydroxy-Trp-P-2 (or Trp-P-2(NHOH)). This N-hydroxylated derivative is considered the proximate or ultimate mutagenic form of the compound. nih.gov The formation of N-hydroxy-Trp-P-2 by hepatic microsomes corresponds with the increase in mutagenic activity observed in the Salmonella/microsome test system. nih.gov Following its formation, this active metabolite can covalently bind to cellular macromolecules, including DNA, RNA, and proteins. nih.gov
Detoxification pathways also play a role in the metabolism of Trp-P-2. Sulfhydryl compounds, such as cysteine, can inhibit the binding of Trp-P-2 to DNA by reducing the accumulation of the reactive N-hydroxy-Trp-P-2 metabolite. nih.gov
Table 3: Metabolism and Metabolites of this compound
| Parameter | Finding | Model System |
|---|---|---|
| Primary Site of Metabolism | Liver nih.gov | Rat hepatocytes, small intestinal mucosa nih.gov |
| Metabolic Enzymes | Cytochrome P-450 (P-448 type) nih.gov | Rat hepatocytes, mouse liver microsomes nih.govnih.gov |
| Metabolic Stability | Slow in untreated systems; enhanced by P-450 induction. nih.gov | Isolated rat hepatocytes nih.gov |
| Key Active Metabolite | N-hydroxy-Trp-P-2 (Trp-P-2(NHOH)) nih.gov | Mouse liver microsomes nih.gov |
| Mechanism of Action | N-hydroxy-Trp-P-2 is a proximate/ultimate mutagen that forms DNA adducts. nih.gov | In vitro and in vivo studies |
| Detoxification | Sulfhydryl compounds can reduce the accumulation of active metabolites. nih.gov | Isolated rat hepatocytes nih.gov |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in exploring the fundamental electronic structure and reactivity of Trp-P-2. nih.gov These theoretical approaches are vital for correlating the molecule's structure with its biological activities. nii.ac.jp
Electronic Structure Analysis (e.g., HOMO/LUMO, Electrostatic Potentials)
The electronic properties of a molecule are key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO-LUMO energy gap is a critical quantity used to describe the stability of a molecule. mdpi.com For Trp-P-2 and related heterocyclic aromatic amines, quantum chemical calculations have been performed to determine these electronic parameters. nii.ac.jp Such studies aim to find correlations between quantum chemical quantities and the mutagenic activity of these compounds. nii.ac.jp
Molecular Electrostatic Potential (MEP) maps are another vital tool, providing a visual representation of the charge distribution and predicting how different molecules might interact. mdpi.com For Trp-P-2, molecular electrostatic potential distributions have been calculated at the HF/6-31G** level of theory to derive atom-centered charges. uah.es These charges are then used as parameters in molecular mechanics force fields for subsequent docking and binding simulations. uah.es
Conformational Analysis and Energy Landscapes
While the core ring system of 1-methyl-5H-pyrido[4,3-b]indol-3-amine is largely rigid, its chemical form can vary depending on the environment. Quantum chemical calculations have been used to identify the individual protonated and deprotonated tautomeric forms of related compounds that are present in experimental systems. researchgate.net Understanding these different states is crucial as they can exhibit different behaviors and reactivities. A critical metabolite implicated in the toxicity of Trp-P-2 is the arylnitrenium ion, whose properties can be computationally studied and compared to the parent amine. researchgate.net
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Theoretical calculations are frequently used to predict and interpret spectroscopic data. Time-dependent density functional theory (TD-DFT) is a common method for assigning features in experimental electronic absorption spectra. ebi.ac.uk Computational studies have been performed in conjunction with UV-Vis spectroscopy to investigate the non-covalent molecular complexes formed between Trp-P-2 and other molecules, such as methylxanthines. researchgate.net Spectrophotometric investigations have also suggested that no direct interaction occurs between Trp-P-2 and the natural pigment purpurin (B114267). researchgate.net Furthermore, a UV-visible spectroscopic study indicated the formation of a complex between hemin (B1673052) and Trp-P-2, a view supported by the efficient quenching of the Trp-P-2 fluorescence spectrum upon the addition of hemin. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations and the related technique of molecular docking are used to model the interaction of a ligand like this compound with a biological target, typically a protein. These methods can predict binding modes, affinities, and the conformational changes that occur upon complex formation.
Ligand-Protein Binding Dynamics
Molecular docking studies have identified this compound as an inhibitor for several protein targets. A computational screening identified Trp-P-2 as an inhibitor of the dihydrofolate reductase (DHFR) domain from Plasmodium falciparum. nih.gov The docking simulation predicted that the compound binds stably in the active site through strong ionic hydrogen bonds, facilitated by protonation by an aspartic acid residue. nih.gov This binding was confirmed experimentally, with Trp-P-2 showing competitive inhibition with respect to the substrate, dihydrofolate. nih.gov
Another study focused on the binding of Trp-P-2 within the active site of human cytochrome P450 1A2 (CYP1A2). uah.es The docking results showed a specific orientation where a hydrogen bond forms between the hydrogen of the nitrogen in the central pyrrole-like ring and the hydroxyl group of the amino acid residue Tyr495. uah.es Experimentally, Trp-P-2 is also known to be a potent inhibitor of monoamine oxidases (MAO), particularly type A, making this enzyme family a key target for binding studies. researchgate.netmdpi.com
Beyond protein interactions, computational studies have also revealed that Trp-P-2 can form non-covalent stacking hetero-complexes with methylxanthines like caffeine. researchgate.net Microcalorimetry experiments confirmed these stacking (π-π) interactions, with enthalpy values around -30 kJ·mol⁻¹. researchgate.net
Table 1: Predicted Protein Binding Interactions for this compound
| Target Protein | Key Interacting Residue(s) | Predicted Interaction Type | Reference |
|---|---|---|---|
| P. falciparum Dihydrofolate Reductase (DHFR) | Aspartic Acid | Ionic Hydrogen Bond | nih.gov |
| Human Cytochrome P450 1A2 (CYP1A2) | Tyrosine 495 (Tyr495) | Hydrogen Bond | uah.es |
| Monoamine Oxidase A (MAO-A) | Not specified in computational studies | Inhibition (Potent) | researchgate.netmdpi.com |
Conformational Changes Upon Binding
The process of a ligand binding to a protein involves mutual conformational adjustments. Docking simulations inherently predict the most stable bound conformation of the ligand within the receptor's active site. In the case of Trp-P-2 binding to human CYP1A2, its orientation is distinct from that of other, more active heterocyclic amines, which tend to orient their third ring towards a different, unoccupied zone of the active site. uah.es This suggests that the protein's binding pocket induces a specific conformation and orientation for Trp-P-2. uah.es The final bound conformation described in these docking studies represents the result of the dynamic binding process.
Solvation Effects
The solvation of this compound is a critical factor influencing its transport and interaction with biological systems. Computational models are employed to predict how this compound behaves in different solvent environments, particularly in aqueous solutions within the body.
Solvation models, often utilizing a combination of molecular dynamics (MD) simulations and quantum mechanics methods like Density Functional Theory (DFT), can elucidate the solvation structure around the molecule. arxiv.org These studies investigate the arrangement of solvent molecules (e.g., water) and the formation of hydrogen bonds between the solvent and the solute. For this compound, the primary amine group and the nitrogen atoms within the heterocyclic rings are key sites for hydrogen bonding with water molecules.
Predicted physicochemical properties provide a quantitative estimation of its behavior in solution. These properties are crucial for understanding its lipophilicity and ability to cross cellular membranes. A weak base with a pKa of 8.2, its lipophilicity is pH-dependent. chemspider.com
Predicted Solvation-Related Properties:
| Property | Value | Source |
|---|---|---|
| Water Solubility | 0.14 g/L | ALOGPS nih.gov |
| logP | 2.46 | ALOGPS nih.gov |
| logS | -3.2 | ALOGPS nih.gov |
| pKa (Strongest Basic) | 9.69 | ChemAxon nih.gov |
These values suggest that while the compound has limited water solubility, its moderate lipophilicity allows it to partition into lipid environments, a key step in its absorption and distribution. chemspider.com
Molecular Docking and Virtual Screening
Molecular docking and virtual screening are powerful computational techniques used to predict how a small molecule like this compound might interact with macromolecular targets such as proteins and DNA. nih.govacs.org
Target Protein Identification (In Silico)
While specific in silico screening studies to identify novel therapeutic targets for this compound are not extensively documented, computational approaches can be used to explore its potential interactions with known biological molecules. researchgate.net Experimental evidence has shown that this compound is metabolized by cytochrome P-450 enzymes and can bind to proteins like serum albumin. nih.govnih.gov These proteins could be modeled in silico to investigate binding affinities and mechanisms.
Furthermore, given its mutagenic properties, DNA is a primary target. Computational models can be employed to study the intercalation of this compound into the DNA double helix, a mechanism suggested for the related compound Trp-P-1. ca.gov Other potential protein targets could be identified through reverse docking, where the compound is screened against a large library of protein binding sites.
Potential Biological Targets for In Silico Studies:
| Target Class | Specific Examples | Rationale for Interaction |
|---|---|---|
| Metabolizing Enzymes | Cytochrome P-450 (e.g., CYP1A1, CYP1A2) | Experimental evidence of metabolic activation. nih.gov |
| Transport Proteins | Serum Albumin | Known to bind and transport various molecules. nih.gov |
| Nucleic Acids | DNA | Implicated in mutagenicity and carcinogenicity. nih.gov |
| Other Enzymes | Monoamine Oxidases | Experimental inhibition has been observed. stenutz.eu |
Binding Mode Predictions
Once a potential target is identified, molecular docking simulations predict the preferred orientation and conformation of this compound within the target's binding site. These predictions are based on scoring functions that estimate the binding affinity by evaluating intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netacs.org
For instance, in the active site of a cytochrome P-450 enzyme, docking could reveal how the molecule positions itself for metabolic activation. Key interactions would likely involve the exocyclic amine group and the planar aromatic ring system. nih.gov When interacting with DNA, docking models can predict the specific intercalation mode between base pairs, highlighting potential π-π stacking interactions between the compound's flat ring system and the DNA bases. acs.org
Pharmacophore Mapping
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. nih.govyoutube.com A pharmacophore model for this compound's interaction with a target would typically consist of features like hydrogen bond donors (from the NH groups), hydrogen bond acceptors (from the pyridine (B92270) nitrogen), and hydrophobic/aromatic regions (from the fused ring system). nih.govmdpi.com
This model can then be used as a 3D query to screen large chemical databases for other molecules that share the same pharmacophoric features, potentially identifying other compounds with similar biological activity. nih.gov
Potential Pharmacophoric Features of this compound:
| Feature | Description |
|---|---|
| Hydrogen Bond Donor | The exocyclic primary amine and the indole (B1671886) nitrogen. |
| Hydrogen Bond Acceptor | The nitrogen atom in the pyridine ring. |
| Aromatic Ring | The fused pyridoindole ring system for π-stacking. |
| Hydrophobic Group | The methyl group. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For carcinogenic heterocyclic amines, QSAR models are developed to predict their potency based on calculated molecular descriptors. researchgate.netnih.gov
Descriptors Selection and Calculation
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For a compound like this compound, a wide range of descriptors would be calculated to capture its physicochemical, topological, and electronic properties. The selection of the most relevant descriptors is crucial for building a robust and predictive QSAR model. nih.gov
Commonly used descriptors for QSAR studies of aromatic amines include: researchgate.netmdpi.comresearchgate.net
Table of Selected QSAR Descriptors:
| Descriptor Class | Specific Descriptor Examples | Relevance to Activity |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rings | Describes the basic composition and size of the molecule. |
| Topological | Molecular Connectivity Indices (e.g., Kier & Hall indices) | Encodes information about branching and atom connectivity. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relates to hydrophobicity and the ability to cross membranes. researchgate.net |
| Electrostatic | Dipole Moment, Partial Charges on Atoms | Describes the polarity and charge distribution, which influences interactions. uma.pt |
| Quantum-Chemical | HOMO/LUMO Energies, Ionization Potential | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov |
These descriptors are then used to build a regression model that correlates their values with the observed carcinogenic or mutagenic activity, allowing for the prediction of toxicity for untested compounds. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Trp-P-1 |
| Trp-P-2 |
| Serum Albumin |
Model Development and Validation
A significant area of research has been the development of predictive models for the metabolism of this compound and other HAAs. An integrative in silico workflow has been established to forecast the biotransformation of these compounds. hmdb.ca This approach combines knowledge-based expert systems for predicting metabolic reactions with methods for identifying the most likely sites of metabolism (SOMs). hmdb.ca
The validation of these predictive models is a critical step. For a broader class of 30 HAAs, including this compound, the predictive workflow was validated by comparing the computationally predicted metabolites with experimentally identified metabolites for well-characterized HAAs like AαC, MeIQx, and PhIP. hmdb.ca This validation demonstrated a high degree of accuracy, with the models successfully predicting a significant majority of the known metabolites. hmdb.ca
Furthermore, this compound has been included in datasets used to develop quantitative structure-activity relationship (QSAR) models. For instance, it was part of a dataset for creating an interpretable machine learning model aimed at identifying estrogen receptor agonists.
Predictive Power Assessment
The predictive power of these computational models extends to forecasting the potential of this compound and its metabolites to form DNA adducts, a key step in its carcinogenic mechanism. hmdb.ca The workflow utilizes tools such as Metaprint2D-react, Way2Drug, and Xenosite to predict metabolic pathways and subsequent DNA reactivity. hmdb.ca
The assessment of the predictive power is based on the model's ability to correctly identify metabolites that are known to be reactive towards DNA. For the validated set of HAAs, the models showed a strong capability in predicting DNA-reactive metabolites with a high probability. hmdb.ca The predictive accuracy of these models is crucial for prioritizing further experimental investigation into the toxicology of less-studied HAAs like this compound.
Below is a table summarizing the types of computational models applied to the study of this compound and their validation status.
| Model Type | Application | Validation Approach |
| Metabolic Pathway Prediction | Forecasting biotransformation products | Comparison with experimentally identified metabolites of analogous HAAs |
| Site of Metabolism (SOM) Prediction | Identifying atoms most likely to undergo metabolic reactions | Comparison with known SOMs of well-characterized HAAs |
| DNA Reactivity Prediction | Assessing the potential of metabolites to form DNA adducts | Correlation with experimental data on DNA adduct formation for known reactive metabolites |
| QSAR for Estrogen Receptor Activity | Predicting agonistic activity at the estrogen receptor | Inclusion in a training set for a machine learning model |
Cheminformatics Approaches
Cheminformatics provides the tools to navigate and analyze the chemical space occupied by this compound and related compounds, offering insights into their diversity and relationships.
Chemical Space Exploration
The exploration of the chemical space around this compound is intrinsically linked to the prediction of its metabolic network. By iteratively applying a knowledge-based expert system, a network of potential metabolites can be generated, effectively mapping out a region of the chemical space accessible through biological transformation. hmdb.ca This exploration is not limited to direct metabolites but can also encompass subsequent generations of metabolic products, providing a more comprehensive view of the potential chemical entities that could be formed in vivo. hmdb.ca
Diversity Analysis of Compound Libraries
While specific diversity analyses of compound libraries explicitly containing this compound are not extensively detailed in the public domain, the principles of such analyses are well-established in cheminformatics. For libraries of HAAs, diversity can be assessed based on a variety of molecular descriptors. These can include 2D fingerprints, which encode structural features, and 3D shape descriptors.
The goal of such an analysis would be to quantify the structural variety within a library of HAAs and to understand how this compound compares to other members of this class. This is crucial for ensuring that screening libraries are representative of the chemical diversity of HAAs and for identifying unique structural motifs that may correlate with specific biological activities or toxicological endpoints.
The table below outlines key cheminformatics approaches and their application to the study of compounds like this compound.
| Cheminformatics Approach | Application to this compound |
| Chemical Space Exploration | Generation of predicted metabolite networks to map potential biotransformation products. |
| Diversity Analysis | Comparison of its structural features against other Heterocyclic Aromatic Amines within a compound library to assess chemical diversity. |
Analytical and Bioanalytical Methodologies for Research
Chromatographic Techniques for Isolation and Purity Assessment
Chromatography is an indispensable tool for separating 1-methyl-5H-pyrido[4,3-b]indol-3-amine from other compounds, a critical step for both its quantification and for obtaining pure samples for further study. Various chromatographic methods are utilized, each offering distinct advantages in resolution, sensitivity, and scale.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound (Trp-P-2) and its metabolites in various samples, including biological fluids. nih.govnih.gov This method offers high resolution and sensitivity, making it suitable for detecting low concentrations of the analyte. nih.gov
In research settings, Reverse-Phase HPLC (RP-HPLC) is commonly employed. Separation is typically achieved using a C18 or a pentafluorophenyl (PFP) stationary phase column. jst.go.jp The mobile phase often consists of a mixture of an aqueous buffer (such as sodium acetate (B1210297) or ammonium (B1175870) acetate) and an organic solvent, most commonly acetonitrile (B52724). jst.go.jpnih.gov Adjusting the gradient and composition of the mobile phase allows for the effective separation of Trp-P-2 from other closely related heterocyclic amines and metabolites. jst.go.jp Detection is frequently performed using ultraviolet (UV) absorption or, for enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS). jst.go.jpnih.gov
Table 1: Example HPLC Parameters for Analysis of Related Tryptophan Metabolites
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | mdpi.com |
| Mobile Phase | 5 mM Sodium Acetate : Acetonitrile (92:8, v/v) | mdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Detection | UV at 267 nm | mdpi.com |
This table illustrates a typical setup for related analytes, which can be adapted for this compound.
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of this compound. This method is well-suited for volatile or semi-volatile compounds and provides excellent separation efficiency and definitive structural identification through mass spectral data. For less volatile compounds like Trp-P-2, derivatization may sometimes be employed to increase volatility and improve chromatographic performance. The compound has been analyzed using a VARIAN MAT-44S instrument, providing characteristic mass spectrometry data under electron ionization (EI). nih.gov
Table 2: GC-MS Data for this compound
| Parameter | Value | Reference |
| Instrument Type | EI-B | nih.gov |
| Ionization Mode | Positive | nih.gov |
| Top 5 Peaks (m/z) | 197.0, 180.0, 157.0, 85.0, 179.0 | nih.gov |
The base peak at m/z 197 corresponds to the molecular ion [M]+ of the compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis and purity assessment of this compound. It is often used to monitor the progress of chemical reactions or for initial screening of extracts. nih.gov For visualization of otherwise colorless spots, a spray reagent such as ninhydrin (B49086) or specific oxidizing agents can be used, which react with the amine functionality to produce a colored or fluorescent spot under UV light (e.g., 365 nm). nih.govniscpr.res.in
In one documented method for related tryptamines, compounds are separated on a silica (B1680970) gel plate, which is then sprayed with a reagent like sodium hypochlorite (B82951) followed by heating to induce fluorescence. nih.gov The detection limit for similar compounds using this method can be as low as 0.01 to 0.13 µg per spot. nih.govniscpr.res.in
Chiral Chromatography
The compound this compound is an achiral molecule, meaning it does not exist as a pair of non-superimposable mirror images (enantiomers). Therefore, chiral chromatography, a technique designed to separate enantiomers, is not applicable for the purification or analysis of this specific compound itself.
However, chiral separation techniques are highly relevant in the broader research context, particularly for its biochemical precursor, the amino acid tryptophan. Tryptophan is a chiral molecule that exists in L- and D-enantiomeric forms. Chiral chromatography and capillary electrophoresis methods have been developed to separate L-tryptophan from D-tryptophan, which is crucial for studying its metabolism and biological roles. hmdb.ca
Spectroscopic Characterization in Research Contexts
Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound. These techniques provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)
¹H NMR Spectroscopy : A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would include those for the aromatic protons on the indole (B1671886) and pyridine (B92270) ring systems, a singlet for the methyl group, and signals for the amine (-NH₂) and indole (-NH) protons. The integration of these signals would correspond to the number of protons of each type.
¹³C NMR Spectroscopy : A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, this would include distinct signals for the methyl carbon and the twelve carbons that constitute the fused heterocyclic ring system. The chemical shifts would indicate whether the carbons are part of an aromatic ring or are aliphatic (like the methyl group). nih.gov
2D NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the complete molecular structure.
A COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. This would allow for the mapping of proton networks within the indole and pyridine rings.
An HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals, confirming the C-H framework of the molecule.
Together, these NMR techniques provide the definitive evidence required for the structural confirmation of synthesized or isolated this compound.
Mass Spectrometry (MS) (HRMS, LC-MS/MS)
Mass spectrometry is a cornerstone technique for the identification and structural elucidation of this compound, also known as Trp-P-2. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) has been used to characterize the compound. nih.gov In a typical EI-MS spectrum, the molecule undergoes fragmentation, providing a unique fingerprint. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 197, corresponding to its molecular weight. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides the high mass accuracy necessary to confirm the elemental composition of the molecule, C₁₂H₁₁N₃. This technique is crucial for distinguishing it from other isobaric compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable for analyzing the compound in complex mixtures and for studying its metabolites. In MS/MS analysis, the precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 198) is selected and fragmented to produce a series of product ions. This fragmentation pattern provides definitive structural information. For the related compound, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), MS/MS analysis of the precursor ion at m/z 212.1 yields characteristic fragment ions at m/z 197 and 195, indicating losses of a methyl group and ammonia (B1221849). researchgate.net A similar fragmentation logic would apply to this compound.
Table 1: GC-MS Fragmentation Data for this compound nih.gov
| m/z | Relative Intensity | Interpretation |
| 197.0 | 99.99 | Molecular Ion [M]⁺ |
| 180.0 | 28.37 | Loss of NH₃ |
| 179.0 | 20.82 | Loss of H₂CN₂ |
| 157.0 | 24.60 | Further fragmentation |
| 85.0 | 21.48 | Further fragmentation |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the molecular structure of this compound. The molecule's structure contains a primary amine (-NH₂), a secondary amine within the indole ring (N-H), aromatic rings, and a methyl group, all of which give rise to characteristic vibrational bands.
Although a specific, complete IR spectrum for this compound is not detailed in the available literature, its features can be predicted based on related tryptophan and indole structures. researchgate.net
N-H Stretching: The primary amine group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The indole N-H group would exhibit a single, broader stretching vibration around 3400-3500 cm⁻¹. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.
C=C and C=N Stretching: The aromatic ring and pyridine ring C=C and C=N stretching vibrations would produce a series of sharp bands in the 1400-1650 cm⁻¹ region.
N-H Bending: The primary amine scissoring vibration is expected around 1590-1650 cm⁻¹.
Ultraviolet resonance Raman (UVRR) spectroscopy is particularly sensitive for investigating the structure of tryptophan-containing molecules, as it can selectively enhance vibrations coupled to the indole chromophore's electronic transitions. nih.gov This technique could be applied to study the local environment of the pyridoindole system in various states.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is defined by its extensive conjugated π-electron system, which includes the indole and pyridine rings. The indole chromophore, a key component of the molecule's structure, is known to have characteristic π → π* electronic transitions. acs.org
Studies on tryptophan and related indole-containing dipeptides show complex absorption spectra in the UV region. researchgate.net Typically, tryptophan exhibits a strong absorption band (the Bb band) around 220 nm and a less intense, structured band (the La,b band) between 270 and 290 nm. nih.gov The absorption profile of this compound is expected to be similar, with absorption maxima in these regions, reflecting the electronic transitions within its aromatic pyridoindole core. The specific absorption maxima and extinction coefficients would be influenced by the solvent polarity and pH, given the presence of the basic amine groups.
X-ray Crystallography for Structural Elucidation
For complex heterocyclic molecules, X-ray crystallography serves as the ultimate proof of structure. Its application has been demonstrated in the structural characterization of related complex organic molecules, where it provides definitive confirmation of connectivity and stereochemistry that can be difficult to ascertain by spectroscopic methods alone. While this method would provide an absolute structural map of this compound, a published single-crystal X-ray structure was not identified in a review of the pertinent literature.
Quantitative Bioanalytical Methods in Preclinical Research
LC-MS/MS for Compound Quantification in Biological Matrices (animal/in vitro)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the selective and sensitive quantification of this compound in complex biological matrices. This is particularly relevant for preclinical research, as the compound is known to be absorbed from the gastrointestinal tract and metabolized primarily in the liver. nih.gov
The method combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. A typical assay involves extracting the compound from the biological matrix (e.g., plasma, liver homogenate), followed by chromatographic separation on a C18 column. Detection is achieved using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., [M+H]⁺) is selected and fragmented to produce a characteristic product ion, creating a highly specific transition that minimizes interference from the matrix. This technique allows for quantification at very low concentrations.
Table 2: Representative LC-MS/MS Parameters for Quantification of Indole-Related Compounds nih.gov
| Parameter | Value | Description |
| Compound | This compound | Analyte |
| Precursor Ion (Q1) | m/z 198.1 | [M+H]⁺ of the analyte |
| Product Ion (Q3) | m/z 181.1 | Quantifier ion (e.g., after loss of NH₃) |
| Collision Energy (CE) | Optimized value (e.g., 20-30 eV) | Energy used for fragmentation |
| Internal Standard | Isotopically labeled analogue (e.g., D₃-Trp-P-2) | Used for accurate quantification |
Immunoassays for Biomarker Detection
Immunoassays provide a high-throughput and sensitive alternative for the detection of this compound (Trp-P-2) in biological fluids and food samples. A sensitive enzyme immunoassay (EIA) has been specifically developed for this purpose. nih.gov
This competitive immunoassay utilizes antibodies raised against the target molecule. In the assay, a known amount of enzyme-labeled Trp-P-2 competes with the Trp-P-2 in the sample for a limited number of antibody binding sites. The amount of enzyme activity is therefore inversely proportional to the concentration of Trp-P-2 in the sample. The developed EIA is highly sensitive, with a determination range of 20-800 picograms (pg), making it suitable for evaluating exposure from environmental and dietary sources. nih.gov The specificity of the assay is satisfactory, with minimal cross-reactivity observed with related γ-carboline derivatives. nih.gov
In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies (Preclinical)
In vitro DMPK studies are fundamental in early-stage drug discovery and toxicological assessment, providing insights into a compound's absorption, distribution, metabolism, and excretion profile.
Microsomal Stability Assays
Microsomal stability assays are a primary tool for evaluating the metabolic fate of a compound, primarily by cytochrome P450 (CYP) enzymes located in the liver microsomes. nih.govnih.gov These assays measure the rate of disappearance of the parent compound over time, from which key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be determined. criver.com
Table 1: Representative Data from a Generic Microsomal Stability Assay
| Parameter | Value | Unit |
| Test Compound Concentration | 1 | µM |
| Microsomal Protein Concentration | 0.5 | mg/mL |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 | min |
| In Vitro Half-life (t½) | Data not available for Trp-P-2 | min |
| Intrinsic Clearance (CLint) | Data not available for Trp-P-2 | µL/min/mg protein |
This table illustrates typical parameters and outputs of a microsomal stability assay. Specific values for this compound are not currently published.
Hepatocyte Incubation Studies
Hepatocyte incubation studies offer a more comprehensive model of hepatic metabolism than microsomes, as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. dundee.ac.uk These studies can provide a more accurate prediction of in vivo hepatic clearance.
Studies on isolated rat hepatocytes have demonstrated the metabolic activation of Trp-P-2. The disappearance of the compound was observed to be slow in hepatocytes from untreated rats but was significantly enhanced by pretreatment with 3-methylcholanthrene, an inducer of CYP enzymes. researchgate.net This indicates that Trp-P-2 is metabolized by hepatocytes and that this metabolism can be induced. Furthermore, a related compound, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), has been shown to induce apoptosis in co-cultures of rat parenchymal and nonparenchymal liver cells, suggesting cellular uptake and subsequent intracellular effects. nih.gov
Table 2: Illustrative Data from a Generic Hepatocyte Incubation Study
| Parameter | Value | Unit |
| Test Compound Concentration | 1 | µM |
| Hepatocyte Density | 1 x 10⁶ | cells/mL |
| Incubation Time Points | 0, 15, 30, 60, 120 | min |
| In Vitro Half-life (t½) | Data not available for Trp-P-2 | min |
| Intrinsic Clearance (CLint) | Data not available for Trp-P-2 | µL/min/10⁶ cells |
This table illustrates typical parameters and outputs of a hepatocyte incubation study. Specific values for this compound are not currently published.
Plasma Protein Binding Determination
The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues and metabolizing enzymes. nih.gov Equilibrium dialysis is a commonly used method to determine the fraction of a compound that is unbound in plasma (fu). nih.govnih.goviphasebiosci.com
A study investigating the interaction of Trp-P-2 with proteins found that it can be incorporated into bovine serum albumin, a major plasma protein, through a reaction catalyzed by myeloperoxidase. sigmaaldrich.com This indicates a potential for protein binding. However, specific quantitative data on the plasma protein binding percentage of Trp-P-2 from standard equilibrium dialysis assays are not available in the current literature.
Table 3: Representative Data from a Generic Plasma Protein Binding Assay (Equilibrium Dialysis)
| Species | Plasma Concentration (µg/mL) | % Bound | Fraction Unbound (fu) |
| Human | Data not available | Data not available | Data not available |
| Rat | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available |
This table illustrates the type of data generated from a plasma protein binding assay. Specific values for this compound are not currently published.
Permeability Assays (e.g., Caco-2, PAMPA)
Permeability assays are crucial for predicting the oral absorption of a compound. The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium, used to determine the apparent permeability coefficient (Papp). researchgate.netnih.govmdpi.com The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that assesses passive diffusion across an artificial membrane, providing the effective permeability coefficient (Pe). sigmaaldrich.comnih.gov
While direct permeability data for Trp-P-2 in Caco-2 or PAMPA systems have not been reported, studies on related tryptophan derivatives in Caco-2 cells suggest that both passive and carrier-mediated transport mechanisms can be involved in the intestinal permeation of such compounds. researchgate.netresearchgate.net The absorption of Trp-P-2 has been studied in rats using an in situ loop technique, which showed that it is rapidly absorbed from the small and large intestines. nih.gov
Table 4: General Classification of Permeability Based on Caco-2 and PAMPA Assays
| Assay | Permeability Classification | Papp (x 10⁻⁶ cm/s) | Pe (x 10⁻⁶ cm/s) |
| Caco-2 | Low | < 1 | - |
| Moderate | 1 - 10 | - | |
| High | > 10 | - | |
| PAMPA | Low | - | < 1.5 |
| High | - | > 1.5 |
This table provides a general classification scheme for permeability. Specific Papp or Pe values for this compound are not currently published.
Transporter Interaction Studies
Understanding a compound's interaction with drug transporters, such as the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, is critical for predicting its disposition and potential for drug-drug interactions. nih.govwebsite-files.comnih.govnih.gov
Research has indicated that Trp-P-2 is a substrate for the ABC transporter ABCG2 (also known as BCRP). nih.gov ABCG2 is known to limit the intestinal uptake of other dietary carcinogens. nih.gov Furthermore, a related compound, Trp-P-1, has been shown to be taken up by monoamine transporters in rat splenocytes, thymocytes, and hepatocytes. fao.org This suggests that Trp-P-2 may also interact with these transporters. However, a comprehensive profile of Trp-P-2's interaction with a broader range of transporters, including other key ABC transporters like P-glycoprotein (ABCB1) and various SLC transporters (e.g., OCTs, OATs), has not been fully elucidated. nih.govnih.govresearchgate.netresearchgate.netmdpi.com
Table 5: Known and Potential Transporter Interactions of this compound (Trp-P-2)
| Transporter Family | Specific Transporter | Interaction | Evidence |
| ABC | ABCG2 (BCRP) | Substrate | Published research nih.gov |
| ABC | ABCB1 (P-gp) | Data not available | - |
| SLC | Monoamine Transporters | Potential Substrate | Inferred from Trp-P-1 data fao.org |
| SLC | Organic Cation Transporters (OCTs) | Data not available | - |
| SLC | Organic Anion Transporters (OATs) | Data not available | - |
Advanced Imaging Techniques for Biological Distribution (Preclinical)
Advanced imaging techniques provide a non-invasive means to visualize and quantify the distribution of a compound throughout a living organism, offering valuable information on target organ exposure and potential off-target accumulation.
Positron Emission Tomography (PET) is a powerful molecular imaging modality that can be used to track the in vivo fate of radiolabeled compounds. nih.gov While PET studies have been conducted on various tryptophan derivatives for imaging tumor metabolism and neurochemical pathways, there are no specific published PET studies on the biological distribution of radiolabeled this compound. wuxiapptec.comnih.govnih.govresearchgate.netwikipedia.org
Quantitative Whole-Body Autoradiography (QWBA) is another key technique used in preclinical drug development to provide a detailed picture of the distribution of a radiolabeled compound across all tissues and organs. criver.comwuxiapptec.comqps.comnih.govresearchgate.net This method offers high-resolution images and quantitative data on tissue concentrations. To date, there are no publicly available QWBA studies specifically investigating the distribution of this compound.
Autoradiography in Animal Tissues
Autoradiography is a powerful technique that utilizes radiolabeled compounds to visualize their distribution within tissues. While specific autoradiography studies on this compound (Trp-P-2) are not extensively detailed in publicly available literature, research on the closely related carcinogenic tryptophan pyrolysis product, Trp-P-1 (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole), provides significant insights into the likely distribution patterns of this class of compounds.
A study using 14C-labeled Trp-P-1 in mice demonstrated a pronounced uptake of radioactivity in several key tissues following intravenous injection. These findings offer a valuable proxy for understanding the potential tissue targets of this compound.
Key Research Findings from a Study on the Closely Related Compound Trp-P-1:
Within 1 to 4 hours of administration, a notable accumulation of radioactivity was observed in the lymphatic and endocrine systems, as well as in major organs responsible for metabolism and excretion. jfda-online.com The excretory pathways, particularly the bile and intestinal contents, showed high levels of radioactivity, indicating a primary route of elimination. jfda-online.com
Pre-treatment of the mice with substances that either inhibit or induce cytochrome P-448, an enzyme system involved in the metabolism of these compounds, significantly altered the distribution of radioactivity. jfda-online.com Inhibition of this enzyme system led to a decreased uptake in the liver, suggesting that the accumulation in this organ is at least partially due to metabolites. jfda-online.com Conversely, induction of the enzyme system resulted in a highly selective and substantial accumulation of radioactivity in the lung parenchyma. jfda-online.com Furthermore, the study noted an accumulation of the radiolabel in the pigmented tissues of both the maternal and fetal eye, suggesting an affinity for melanin (B1238610). jfda-online.com
At later time points, from 24 hours to 6 days post-injection, radioactivity was cleared from most tissues. However, the liver retained a high concentration of the labeled substance, indicating long-term retention of the compound or its metabolites in this organ. jfda-online.com
| Tissue/System | Radioactivity Level (1-4 hours post-injection of Trp-P-1) | Observations |
| Lymphatic System | Pronounced | Includes thymus, lymph nodes, bone marrow, and spleen. jfda-online.com |
| Endocrine System | Pronounced | Includes hypophysis, thyroid, and adrenal medulla. jfda-online.com |
| Liver | Pronounced | Accumulation is partly due to metabolites. jfda-online.com |
| Kidney Medulla | Pronounced | |
| Brain | Pronounced | |
| Bile/Intestinal Contents | High | Major excretory pathway. jfda-online.com |
| Lung Parenchyma | Highly Selective (with P-448 induction) | Exceeded all other tissues after inducer pre-treatment. jfda-online.com |
| Pigmented Tissues (Eye) | High | Indicates melanin affinity. jfda-online.com |
Mass Spectrometry Imaging (MSI)
Principles and Applications Relevant to this compound Research:
MSI techniques, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, have been successfully employed to visualize the distribution of various compounds in complex biological matrices. For instance, MALDI-MSI has been used to map the presence of the process contaminant acrylamide (B121943) in food products like gingerbread, demonstrating the ability to detect and localize small, potentially harmful molecules. biorxiv.orgresearchgate.net This capability is directly translatable to the study of heterocyclic aromatic amines (HAAs) like this compound, which are also formed during the cooking of meat at high temperatures.
Research has shown that MSI can differentiate various tissue regions based on their unique chemical profiles. biorxiv.org This would be invaluable in studying the distribution of this compound, allowing for precise localization within specific cell layers or anatomical structures of target organs identified through techniques like autoradiography.
The general workflow for an MSI experiment involves:
Preparation of a thin tissue section from an animal previously exposed to the compound of interest.
Application of a matrix compound that facilitates the desorption and ionization of the analyte.
Systematic analysis of the tissue surface with a laser or ion beam, generating a mass spectrum at each discrete point (pixel).
Reconstruction of the data to create ion images that show the spatial distribution and relative abundance of specific molecules. nih.gov
Given the successful application of MSI in visualizing the distribution of other small molecules, lipids, and metabolites in biological tissues, it is a highly promising methodology for future research on this compound. biorxiv.orgnih.gov Such studies would provide detailed insights into its absorption, distribution, and potential sites of accumulation and toxicity at a molecular level.
| Analytical Technique | Principle | Potential Application for this compound | Key Findings from Analogous Studies |
| Autoradiography | Detection of radiolabeled compounds in tissue sections. | Visualization of tissue and organ distribution after administration of a radiolabeled form of the compound. | A related compound, Trp-P-1, shows high uptake in the lymphatic system, endocrine system, liver, and kidneys. jfda-online.com |
| Mass Spectrometry Imaging (MSI) | Label-free mapping of molecular distribution based on mass-to-charge ratio. | High-resolution spatial localization of the parent compound and its metabolites within specific tissue microstructures. | Successful visualization of other small carcinogenic molecules, such as acrylamide, in complex biological matrices. biorxiv.orgresearchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets
While the genotoxicity of 1-methyl-5H-pyrido[4,3-b]indol-3-amine is well-documented, its interactions with other biological molecules suggest a broader range of potential targets that remain to be fully explored.
Monoamine Oxidases (MAO): Preclinical research has demonstrated that Trp-P-2 is a potent, competitive, and reversible inhibitor of both type A and type B monoamine oxidases (MAO-A and MAO-B) from human brain synaptosomal mitochondria. nih.gov The inhibition constant (Ki) for MAO-A was found to be 0.84 µM. nih.gov This presents a potential, albeit hypothetical, starting point for designing central nervous system agents, though the inherent toxicity of the parent compound is a major obstacle.
Cytochrome P450 (CYP) Enzymes: The metabolic activation of Trp-P-2 is initiated by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which convert it to the highly reactive N-hydroxy-Trp-P-2 intermediate. nih.govtandfonline.com This intermediate readily forms covalent adducts with macromolecules, including DNA, RNA, and proteins, which is the primary mechanism of its carcinogenicity. nih.govnih.govacs.org While this interaction is linked to toxicity, understanding this specific enzyme-substrate relationship is crucial for designing derivatives that avoid this metabolic activation.
Janus Kinase 2 (JAK2): The broader pyrido[4,3-b]indole scaffold has been identified as a viable starting point for developing inhibitors of Janus kinase 2 (JAK2). nih.govnih.gov A mutation in JAK2 is a known driver in myeloproliferative neoplasms. nih.govnih.gov While this compound itself has not been developed as a JAK2 inhibitor, related 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives have shown potent and selective JAK2 inhibition in preclinical models. nih.gov This suggests that the core structure of Trp-P-2 could be modified to target this kinase.
Transient Receptor Potential (TRP) Channels: The similarly named but distinct family of Transient Receptor Potential (TRP) channels are increasingly recognized as important drug targets in pain, respiratory diseases, and cancer. nih.gov For example, the TRPV2 channel has been implicated in cancer cell survival and proliferation. nih.gov While no direct studies link Trp-P-2 to these channels, the exploration of small molecule modulators for TRP channels is an active area of research where novel heterocyclic compounds could be screened. nih.govfrontiersin.org
It is important to distinguish the chemical compound Trp-P-2 from the protein Tyrosinase-Related Protein 2 (TRP-2), which is a human tumor antigen in melanoma and a target for immunotherapy. nih.gov
Development of Prodrug Strategies
The development of prodrugs is a well-established method to improve the pharmaceutical properties of a parent molecule. mdpi.com Although no specific prodrugs of this compound have been reported, established chemical strategies could be applied if a therapeutic application were ever pursued for a derivative. The primary amine group on the compound is a key handle for chemical modification.
Common prodrug approaches for amine-containing compounds include:
Amide or Carbamate Formation: The primary amine could be converted into an amide or carbamate. mdpi.com This modification would mask the polar amine, potentially increasing lipophilicity and enhancing membrane permeability. These linkages can be designed to be cleaved by enzymes such as amidases or esterases in the body to release the active drug. nih.govmdpi.com
Targeted Delivery: Prodrugs can be designed for targeted release. For instance, the ProTide technology masks the charge of nucleotide analogs, allowing them to enter cells before being converted to the active form. nih.gov A similar concept could be envisioned for a Trp-P-2 derivative, where a promoiety is attached to guide the compound to a specific tissue or cell type before being cleaved.
The primary goals of creating a prodrug for a hypothetical therapeutic based on this scaffold would be to enhance bioavailability, circumvent rapid first-pass metabolism, and reduce systemic exposure to mitigate off-target toxicity. mdpi.com
Application in New Therapeutic Areas (Based on Preclinical Findings)
Current preclinical findings are overwhelmingly focused on the use of this compound as a research tool for studying carcinogenesis. nih.gov However, its known biological activities and the activities of related compounds suggest potential therapeutic areas that could be explored with modified, non-toxic derivatives.
The most promising therapeutic application for the pyrido[4,3-b]indole scaffold comes from research into JAK2 inhibitors. tandfonline.com Preclinical studies have led to the discovery of potent, orally active inhibitors based on this chemical class for the treatment of myeloproliferative disorders. nih.gov These findings establish a clear, albeit indirect, therapeutic path for new analogs derived from the Trp-P-2 structure.
Additionally, the compound's ability to inhibit MAO-A suggests that its core structure could serve as a template for developing novel antidepressants or neuroprotective agents, provided the mutagenic properties can be eliminated. nih.gov
Combination Studies with Other Investigational Agents
There are no known studies investigating this compound in a therapeutic combination with other agents. Research involving this compound in combination with others has been focused on toxicology and chemoprevention. For example, a study demonstrated that the natural product purpurin (B114267) could inhibit the formation of hepatic DNA adducts caused by Trp-P-2 in mice, suggesting a mechanism of protection against its carcinogenic effects. nih.govacs.org
Should a derivative of the pyrido[4,3-b]indole scaffold advance toward clinical development, non-clinical combination toxicity studies would be essential. nih.gov Regulatory guidelines recommend a case-by-case approach to these studies, considering factors like shared target organs, potential for synergistic effects, and existing clinical data for the individual compounds. nih.govfda.gov Such studies are critical for ensuring the safety of administering a new agent alongside existing therapies. toxicology.org
Advanced Materials and Nanotechnology Integration (e.g., Delivery Systems for Research)
The integration of this compound with advanced materials or nanotechnology is an unexplored field. However, nanotechnology offers significant potential for research applications involving this and similar compounds. Nanoscale delivery systems can improve the solubility of compounds and enable targeted delivery to specific cells or tissues. mdpi.com
Hypothetical applications include:
Controlled Release for In Vivo Studies: Encapsulating Trp-P-2 in nanoparticles or liposomes could allow for its controlled, sustained release in animal models. This would provide more precise control over exposure levels in long-term toxicology and carcinogenesis studies.
Targeted Delivery for Mechanistic Research: Nanoparticles functionalized with specific ligands could be used to deliver Trp-P-2 to particular organs or cell types, helping to elucidate tissue-specific mechanisms of action and toxicity.
Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Predictive Toxicology: As a well-characterized mutagen and carcinogen, Trp-P-2 and its known properties can be used to train and validate AI models. These models, often based on Quantitative Structure-Activity Relationships (QSAR), learn to associate specific chemical features with toxicity, helping to flag potentially harmful compounds early in the discovery process. mdpi.com
Generative AI for Scaffold Optimization: Generative AI models can be used to design novel molecules with desired properties. insilico.com Starting with the pyrido[4,3-b]indole scaffold, an AI model could be tasked with generating new derivatives that optimize for a specific activity (e.g., high binding affinity to JAK2) while simultaneously optimizing against undesirable properties (e.g., metabolic activation by CYP1A2 or DNA reactivity). This in silico approach can rapidly explore vast chemical space and prioritize a smaller number of promising candidates for synthesis and experimental testing, accelerating the design of safer and more effective drugs. insilico.com
Table of Mentioned Compounds
| Compound Name | Other Names / Synonyms | Class / Role |
| This compound | Trp-P-2, 3-Amino-1-methyl-5H-pyrido[4,3-b]indole | Heterocyclic Amine, Carcinogen |
| N-hydroxy-Trp-P-2 | 3-hydroxylamino-1-methyl-5H-pyrido-[4,3-b]indole | Active Metabolite of Trp-P-2 |
| Purpurin | Anthraquinone, Chemopreventive Agent | |
| 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides | Pyrido[4,3-b]indole derivatives, JAK2 Inhibitors | |
| Tadalafil | Cialis | PDE5 Inhibitor |
Summary of Future Research Directions
| Research Area | Focus | Evidence Basis for Trp-P-2 |
| Novel Biological Targets | Identification of new molecular interactions beyond genotoxicity. | Direct: MAO-A/B inhibition. Related: JAK2 inhibition by scaffold derivatives. Hypothetical: TRP channel modulation. |
| Prodrug Strategies | Chemical modification to improve pharmaceutical properties. | Hypothetical: Based on general principles for modifying primary amines. No specific examples exist. |
| New Therapeutic Areas | Exploring use of derivatives for diseases like cancer or CNS disorders. | Related: Strong evidence for JAK2 inhibitors in myeloproliferative neoplasms. Hypothetical: MAO inhibition for CNS disorders. |
| Combination Studies | Investigating synergistic effects or mitigating toxicity with other agents. | Related: Studies with chemopreventive agents. No therapeutic combination data exists. |
| Nanotechnology Integration | Using nanomaterials for controlled delivery in research. | Hypothetical: Based on general applications of nanomedicine. |
| AI and Machine Learning | Using AI for toxicity prediction and designing safer, more effective analogs. | Hypothetical: Use as a data point for predictive models and a starting scaffold for generative AI. |
Q & A
Q. Methodological Answer :
- Target preparation : Extract AR crystal structures (PDB: 2AM9) and optimize protonation states using tools like AutoDock Tools.
- Docking parameters : Grid boxes centered on the ligand-binding domain (LBD), with Lamarckian genetic algorithms for conformational sampling.
- Key interactions : Hydrogen bonds with LEU704/GLN711 and hydrophobic contacts with VAL715/TRP741 . Docking scores ≤−7.0 kcal/mol suggest strong binding . Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD).
Basic: What analytical methods are used to quantify this compound in complex matrices?
Q. Methodological Answer :
- HPLC-UV/FLD : C18 columns, mobile phase = methanol/water (70:30), λex/λem = 280/350 nm for indole derivatives .
- LC-MS/MS : MRM transitions (e.g., m/z 197 → 154 for quantification; LOD ~0.1 ng/mL) .
- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges to remove matrix interferents .
Advanced: How do researchers address contradictions in carcinogenicity data for this compound?
Methodological Answer :
Contradictions (e.g., variable tumor incidence in rodent models) require:
- Dose-response meta-analysis : Pool data from studies using comparable dosing regimens (e.g., 10–200 mg/kg diet) .
- Toxicogenomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress, DNA repair) .
- Epigenetic profiling : Assess DNA methylation changes at oncogene promoters (e.g., Ras, Myc) .
Advanced: What strategies improve the stability of this compound in solution?
Q. Methodological Answer :
- Solvent selection : Use DMSO for long-term storage (−20°C; <1% water content) .
- Antioxidants : Add 0.1% BHT to prevent oxidation of the indole ring.
- Light protection : Amber vials to block UV-induced degradation.
- Stability assays : Monitor decomposition via UPLC at t = 0, 24, 48 hours .
Basic: What safety protocols are essential when handling this compound?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis .
- Decontamination : 10% sodium hypochlorite for spills (degrades aromatic amines) .
- Waste disposal : Collect in halogen-resistant containers for incineration .
Advanced: How can structure-activity relationship (SAR) studies guide the design of less toxic analogs?
Q. Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3) at C8 to reduce mutagenicity (see IC50 shifts in Ames test) .
- Methyl substitution : Replace N1-methyl with bulkier groups (e.g., cyclopropyl) to sterically hinder metabolic activation .
- Pharmacophore modeling : Identify essential moieties (e.g., planar indole ring) for binding to CYP1A2, a key activation enzyme .
Advanced: What computational models predict the environmental persistence of this compound?
Q. Methodological Answer :
- EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (log Kow = 2.1–2.5) .
- Molecular dynamics : Simulate hydrolysis half-lives in aquatic systems (pH 7.0, 25°C) .
- Ecotoxicity assays : Use Daphnia magna (48h LC50) and algae growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
